molecular formula C12H14FN3 B1277270 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 925650-30-2

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B1277270
M. Wt: 219.26 g/mol
InChI Key: RBFLYXAWVXOQNS-UHFFFAOYSA-N
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Description

The compound "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use as antimicrobial agents, among other applications. The papers provided discuss various pyrazole derivatives, their synthesis, and biological activities, which can be related to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by various functionalization reactions. For instance, the synthesis of a related compound, 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was achieved through a condensation reaction of a substituted benzaldehyde with an amino-dihydro-phenylpyrazolone in ethanol/acetic acid under reflux conditions . Similarly, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives involved a series of steps to introduce the desired substituents on the pyrazole core . These methods could potentially be adapted for the synthesis of "1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The structure of these compounds is often confirmed using techniques such as elemental analysis, FTIR-ATR, NMR experiments, and mass spectrometry . The presence of substituents like the 3-fluorobenzyl group in the compound of interest would influence its electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including condensation, reductive amination, and cyclization, to form more complex structures or to introduce new functional groups. For example, the one-pot reductive amination of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde led to the formation of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . Additionally, high-temperature cyclization of benzamides of pyrazole-4-carboxylic acid resulted in the formation of substituted pyrazolo[3,4-d]pyrimidines . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The introduction of a fluorine atom, as in the 3-fluorobenzyl group, can affect the compound's lipophilicity and hydrogen bonding capacity, which in turn can impact its pharmacokinetic properties. The antimicrobial activity of some pyrazole derivatives has been attributed to their ability to interact with bacterial cell components, and the presence of a fluorine atom could enhance this interaction due to its electronegativity .

Scientific Research Applications

Synthesis of New Compounds and Spectroscopic Investigations

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine and related compounds have been synthesized and characterized using various spectroscopic methods. These compounds exhibit interesting structural properties and have potential applications in various fields of chemistry and material science. For example, Özkınalı et al. (2018) synthesized new pyrazole Schiff bases containing azo groups and characterized them using IR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopies. Theoretical calculations based on density functional theory (DFT) supported these analyses, revealing insights into structural analyses, vibrational frequencies, UV, and NMR calculations of these compounds (Özkınalı, Gür, Şener, Alkın, & Çavuş, 2018).

Microwave Irradiation in Synthesis

The use of microwave irradiation in the synthesis of pyrazole derivatives, including 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, has been explored to enhance the efficiency of chemical reactions. Han et al. (2009) demonstrated the synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method offers advantages like a short synthetic route and operational simplicity, which is beneficial for fast synthesis in biomedical research (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).

Potential Antipsychotic Agents

Some derivatives of 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine have been evaluated for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise, Butler, Dewald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Kilogram-Scale Synthesis for Antibacterial Applications

In the field of pharmaceutical chemistry, large-scale synthesis methods for pyrazole derivatives are crucial. Yang et al. (2014) developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate. This method involves the synthesis of key intermediates like 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine with high purity, demonstrating the importance of pyrazole derivatives in developing new antibacterial agents (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(13)6-10/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFLYXAWVXOQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427097
Record name 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS RN

925650-30-2
Record name 1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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